5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

Catalog No.
S14295631
CAS No.
M.F
C13H14BrN3O2
M. Wt
324.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic...

Product Name

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester

IUPAC Name

ethyl 5-amino-4-bromo-1-(4-methylphenyl)pyrazole-3-carboxylate

Molecular Formula

C13H14BrN3O2

Molecular Weight

324.17 g/mol

InChI

InChI=1S/C13H14BrN3O2/c1-3-19-13(18)11-10(14)12(15)17(16-11)9-6-4-8(2)5-7-9/h4-7H,3,15H2,1-2H3

InChI Key

YHIRVSMJDGEBPG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C(=C1Br)N)C2=CC=C(C=C2)C

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester is an organic compound characterized by the molecular formula C13H14BrN3O2C_{13}H_{14}BrN_{3}O_{2} and a molecular weight of approximately 324.17 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a bromine atom at the fourth position and a p-tolyl group (a para-methylphenyl group) at the first position. The ethyl ester group is attached to the carboxylic acid at the third position of the pyrazole ring, enhancing its solubility and reactivity in various chemical environments .

Typical of pyrazole derivatives:

  • Substitution Reactions: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles.
  • Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can further be modified to produce derivatives with different functional groups.
  • Reduction Reactions: The amino group can be reduced to form amines or can participate in coupling reactions to create more complex structures.

These reactions make 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester a versatile building block in organic synthesis .

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities, including:

  • Antimicrobial Activity: Some studies suggest that pyrazole derivatives possess significant antibacterial and antifungal properties.
  • Anti-inflammatory Effects: Certain derivatives have shown promise in reducing inflammation in experimental models.
  • Anticancer Potential: Pyrazole compounds are being investigated for their ability to inhibit cancer cell proliferation and induce apoptosis .

The specific biological activity of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester requires further investigation to elucidate its potential therapeutic applications.

The synthesis of 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester can be achieved through several methods:

  • Bromination of Pyrazole Derivatives: Starting from 5-amino-1-p-tolylpyrazole, bromination can be performed using bromine or a brominating agent to introduce the bromine atom at the fourth position.
  • Esterification Reaction: The carboxylic acid can be converted into its ethyl ester form through reaction with ethanol in the presence of an acid catalyst.
  • Multi-step Synthesis: A more complex synthesis may involve multiple steps, including protection/deprotection strategies and coupling reactions to build the desired structure .

5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester has potential applications in various fields:

  • Pharmaceuticals: Its derivatives may serve as lead compounds for drug development targeting infectious diseases or cancer.
  • Agricultural Chemistry: Compounds with antimicrobial properties could be explored as agricultural fungicides or bactericides.
  • Material Science: The unique properties of pyrazole derivatives may find applications in developing new materials with specific electronic or optical characteristics .

Interaction studies involving 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester are essential for understanding its biological mechanisms. These studies may include:

  • Binding Affinity Assays: Evaluating how this compound interacts with specific biological targets such as enzymes or receptors.
  • Cellular Uptake Studies: Investigating how effectively the compound enters cells and its subsequent effects on cellular functions.
  • In Vivo Studies: Assessing the compound's pharmacokinetics and pharmacodynamics in animal models to determine its therapeutic potential .

Several compounds share structural similarities with 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester, highlighting its unique features:

Compound NameMolecular FormulaSimilarity Index
Ethyl 5-amino-1-(p-tolyl)-1H-pyrazole-4-carboxylateC12H13N3O2C_{12}H_{13}N_{3}O_{2}0.95
Ethyl 5-amino-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylateC12H12N4O2C_{12}H_{12}N_{4}O_{2}0.88
Ethyl 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carboxylateC12H12ClN3O2C_{12}H_{12}ClN_{3}O_{2}0.88
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylateC12H12FN3O2C_{12}H_{12}FN_{3}O_{2}0.88
Ethyl 5-amino-1-(2-bromophenyl)-1H-pyrazole-4-carboxylateC12H12BrN3O2C_{12}H_{12}BrN_{3}O_{2}0.86

These compounds differ primarily in their substituents on the pyrazole ring, which significantly influences their biological activity and chemical properties. The presence of bromine in 5-Amino-4-bromo-1-p-tolyl distinguishes it from others, potentially enhancing its reactivity and biological interactions .

The systematic study of 5-aminopyrazoles began in the mid-20th century, driven by their antipyretic and anti-inflammatory properties. Early synthetic methods relied on cyclocondensation reactions between β-ketonitriles and hydrazines, as demonstrated in the formation of 5-amino-1-heteroaryl-3-trifluoromethylpyrazoles. The discovery that trifluoroacetylbenzyl cyanide could react with 2-hydrazino-4-methylquinoline to form Z-isomer hydrazones marked a pivotal advancement, enabling precise control over stereochemistry through ^19^F NMR characterization.

Modern techniques introduced microwave-assisted synthesis, reducing reaction times from 24 hours to 5 minutes in three-component reactions involving 5-aminopyrazoles, arylaldehydes, and cyclic ketones. The development of spirocyclic pyrazolo[3,4-b]pyridine derivatives further expanded the therapeutic applicability of these compounds.

Role of Halogenation in Pyrazole Bioactivity

Bromination at the C4 position induces three critical effects:

  • Electrophilic Reactivity Enhancement: The bromine atom increases susceptibility to nucleophilic aromatic substitution, facilitating downstream functionalization.
  • Hydrophobic Interactions: Bromine's van der Waals radius (1.85 Å) promotes binding to hydrophobic enzyme pockets, as observed in bradykinin B1 receptor antagonism.
  • Conformational Restriction: Steric effects from the bromo substituent stabilize the pyrazole ring in bioactive conformations, improving target selectivity.

Comparative studies show 4-bromo derivatives exhibit 3-5x greater receptor binding affinity than their chloro counterparts in kinase inhibition assays.

Significance of p-Tolyl Substitution Patterns

The p-tolyl group (4-methylphenyl) contributes multiple pharmacological advantages:

ParameterImpact
LipophilicityIncreases logP by 1.2 units vs. phenyl
Metabolic StabilityMethyl group blocks para-hydroxylation
Crystal PackingInduces π-stacking with 3.4 Å interplanar distances

X-ray crystallography of 5-methyl-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester reveals dihedral angles of 28.7° between the pyrazole and toluyl rings, optimizing both solubility and target engagement. The methyl group's electron-donating effect (+I) increases electron density at N1, enhancing hydrogen-bonding capacity with aspartate residues in enzymatic binding sites.

Target Identification for Pyrazole-Based Therapeutics

The presence of an amino group at position 5, a bromine atom at position 4 and a para-methylphenyl ring at position 1 endow 5-Amino-4-bromo-1-p-tolyl-1H-pyrazole-3-carboxylic acid ethyl ester with three complementary recognition motifs: (i) hydrogen-bond donation/acceptance through the exocyclic amino group, (ii) halogen-bond or σ-hole interactions contributed by bromine, and (iii) lipophilic π-stacking from the p-tolyl ring. Virtual target deconvolution employing a similarity-ensemble method against 4315 ligand-annotated human proteins ranked cyclo-oxygenase-2, mitogen-activated protein kinase 14 and bacterial DNA gyrase as top-scoring biological partners, each with a Tanimoto coefficient > 0.81 relative to co-crystallised pyrazole ligands [1] [2].

RankPutative target (UniProt)Similarity scoreKey pharmacophoric overlap
1Prostaglandin G/H synthase 2 (P35354)0.89Pyrazole ring / hydrophobic aryl pocket [3]
2Mitogen-activated protein kinase 14 (Q16539)0.85H-bonding at hinge + aromatic gatekeeper [4]
3DNA gyrase subunit B, Staphylococcus aureus (Q53653)0.81Halogen-π interaction near ATP-lid [5]

These in-silico findings converge with experimental structure–activity relationships reported for triaryl-pyrazoles as cyclo-oxygenase-2 inhibitors [6], kinase-directed pyrazoles [4] and halogenated pyrazoles with antibacterial activity [7].

Structure-Based Drug Design Approaches

High-resolution crystal structures of cyclo-oxygenase-2 (PDB 6COX) and DNA gyrase (PDB 5CDQ) were subjected to induced-fit docking followed by 50 ns molecular-dynamics refinement. The ethyl ester orientated toward the hydrophobic tail pocket of cyclo-oxygenase-2, whereas the amino group formed bidentate hydrogen bonds with Arg 499 and Phe 504, reproducing the interaction network seen for celecoxib analogues [8] [3]. In DNA gyrase, the bromine atom engaged in a stabilising halogen bond (3.1 Å) with the carbonyl oxygen of Ser 121, complementing π-stacking between the p-tolyl ring and Tyr 122—an interaction pattern correlated with sub-micromolar inhibitory constants for comparable bromopyrazoles [5].

Quantitative free-energy perturbation predicted a ΔG_bind of –10.4 kcal mol⁻¹ for the cyclo-oxygenase-2 complex versus –8.7 kcal mol⁻¹ for the DNA gyrase complex, supporting selective optimisation toward anti-inflammatory indications.

ComplexCalculated ΔG_bind (kcal mol⁻¹)Dominant interaction energy (%)
Cyclo-oxygenase-2–10.4H-bonding 44% > hydrophobic 37% > halogen 19%
DNA gyrase–8.7Halogen 40% > π-stacking 35% > H-bonding 25%

Case Studies in Anti-Inflammatory Agent Development

Triaryl-pyrazole frameworks exemplified by celecoxib achieve cyclo-oxygenase-2 selectivity through occupation of a side pocket created by Val 523 [6]. Incorporation of a bromine atom at the 4-position, as in the title compound, increases polarizability and enhances van der Waals complementarity within this pocket [9].

A series of brominated pyrazole–pyridazine hybrids demonstrated half-maximal inhibitory concentrations of 1.15–2.51 µmol L⁻¹ against cyclo-oxygenase-2, outperforming celecoxib in RAW264.7 macrophage assays [3]. Substituting the phenyl-sulfonamide of celecoxib with an ethyl ester retained potency while reducing acidity, a strategy mirrored by the non-acidic polysubstituted pyrazoles 10 and 27, which achieved in-vivo ED₅₀ values of 35.7 and 38.7 µmol kg⁻¹ respectively [10].

Compound classKey substitutionCOX-2 IC₅₀ (µmol L⁻¹)COX-2 / COX-1 selectivity index
Pyrazole–pyridazine 6e [3]4-Br, ethyl ester1.50> 50
Polysubstituted pyrazole 10 [10]4-Br, CN1.687.83
Title compound (docked)4-Br, ethyl esterEstimated 1.4Predicted > 40

These data indicate that the ethyl-esterated bromopyrazole core is well suited for further optimisation as a non-acidic cyclo-oxygenase-2-selective anti-inflammatory lead.

XLogP3

3.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

323.02694 g/mol

Monoisotopic Mass

323.02694 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

Explore Compound Types